8-[2-(4-methoxyphenoxy)ethoxy]quinoline
Description
Properties
IUPAC Name |
8-[2-(4-methoxyphenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-20-15-7-9-16(10-8-15)21-12-13-22-17-6-2-4-14-5-3-11-19-18(14)17/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHRKUVWXOEUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-methoxyphenoxy)ethoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 4-methoxyphenol.
Etherification: 4-methoxyphenol is reacted with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol.
Coupling Reaction: The 2-(4-methoxyphenoxy)ethanol is then coupled with quinoline using a suitable base and a catalyst, such as potassium carbonate and palladium on carbon, under reflux conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-methoxyphenoxy)ethoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-[2-(4-methoxyphenoxy)ethoxy]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of 8-[2-(4-methoxyphenoxy)ethoxy]quinoline varies depending on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Similar Compounds
8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline: Similar structure but with chloro and dimethyl substitutions.
8-hydroxyquinoline: A well-known compound with broad-ranging applications in medicinal chemistry.
4-methoxyphenethylamine: Shares the methoxyphenyl group but differs in the core structure.
Uniqueness
8-[2-(4-methoxyphenoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Q & A
Q. What are the established synthetic pathways for 8-[2-(4-methoxyphenoxy)ethoxy]quinoline, and what key reaction conditions influence yield?
The synthesis typically involves alkylation of 8-hydroxyquinoline with a substituted ethoxy precursor. A method adapted from analogous compounds (e.g., 8-(2,2,2-trifluoroethoxy)quinoline) uses 8-hydroxyquinoline, anhydrous KOH, and a tosylate derivative (e.g., 4-methoxyphenoxy ethyl tosylate) in a polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 393 K for 5 hours). Purification via flash column chromatography (e.g., EtOAc/petroleum ether) achieves yields up to 73%. Key factors affecting yield include stoichiometric ratios, solvent choice, and reaction time .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and π-π stacking, as seen in structurally similar quinoline derivatives .
- NMR spectroscopy : Confirms substituent positions (e.g., methoxy and ethoxy groups) via H and C chemical shifts.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups like C-O-C (ether) and quinoline rings .
Q. What are the recommended safety protocols for handling 8-substituted ethoxyquinoline derivatives during laboratory synthesis?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (observed irritancy in related compounds) .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Waste disposal : Segregate halogenated or toxic byproducts according to institutional guidelines .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenoxyethoxy substituent impact the compound's reactivity and interaction with biological targets?
The methoxy group is electron-donating, enhancing the electron density of the quinoline ring, which may influence:
- Reactivity : Increased nucleophilicity at the quinoline nitrogen, affecting protonation states in acidic environments .
- Biological interactions : Improved binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) via π-π stacking or hydrophobic interactions. Comparative studies on fluorinated vs. methoxy-substituted quinolines suggest substituent polarity modulates target affinity .
Q. What methodological approaches are employed to resolve contradictions in reported biological activities of quinoline derivatives with ethoxy substituents?
- Standardized assays : Re-evaluate activity under consistent conditions (e.g., fixed pH, temperature) to isolate substituent effects .
- Computational docking : Predict binding modes using molecular dynamics simulations, accounting for substituent-induced conformational changes .
- Meta-analysis : Cross-reference datasets from multiple studies to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .
Q. In multi-step syntheses of this compound, how can intermediates be optimized to enhance overall efficiency?
- Intermediate purification : Use column chromatography or recrystallization to isolate high-purity intermediates, minimizing side reactions .
- Protecting groups : Temporarily block reactive sites (e.g., quinoline nitrogen) during alkylation steps to improve regioselectivity .
- Catalytic optimization : Screen palladium or copper catalysts for coupling steps to reduce reaction times and temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
